Pdspc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

81004-53-7 |

|---|---|

Molecular Formula |

C43H84NO8P |

Molecular Weight |

774.1 g/mol |

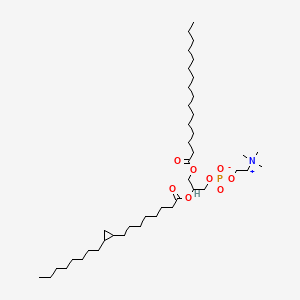

IUPAC Name |

[3-hexadecanoyloxy-2-[8-(2-octylcyclopropyl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C43H84NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-24-28-32-42(45)49-37-41(38-51-53(47,48)50-35-34-44(3,4)5)52-43(46)33-29-25-21-23-27-31-40-36-39(40)30-26-22-13-11-9-7-2/h39-41H,6-38H2,1-5H3 |

InChI Key |

NEXGQYNWUMFNAG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1CC1CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1CC1CCCCCCCC |

Synonyms |

1-palmitoyl-2-dihydrosterculoyl-sn-glycero-3-phosphocholine PDSPC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Analysis of PC-SPES's Mechanism of Action in Prostate Cancer Cells

DISCLAIMER: PC-SPES is an herbal supplement that was removed from the market in 2002 by the U.S. Food and Drug Administration (FDA) after several batches were found to be contaminated with prescription drugs, including the synthetic estrogen diethylstilbestrol (DES), the anticoagulant warfarin, and the anti-inflammatory indomethacin.[1][2][3][4] This contamination significantly confounds the interpretation of clinical and preclinical data, as the observed effects may be partially or wholly attributable to these undeclared pharmaceuticals rather than the herbal components themselves. This guide summarizes the scientific findings on PC-SPES with the understanding that this critical caveat applies to all reported activities.

Introduction

PC-SPES, an eight-herb formulation, gained significant attention in the late 1990s and early 2000s for its potent anti-prostate cancer activity, demonstrating efficacy in both androgen-dependent and androgen-independent disease.[5][6][7] The herbal mixture comprises extracts from Scutellaria baicalensis, Glycyrrhiza glabra (licorice), Ganoderma lucidum, Isatis indigotica, Panax pseudo-ginseng, Dendranthema morifolium, Rabdosia rubescens, and Serenoa repens.[8][9] Research into its mechanism of action revealed a multi-targeted agent capable of inducing cell cycle arrest, promoting apoptosis, disrupting androgen receptor signaling, and interfering with microtubule dynamics.[8][10][11][12] This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Hormonal and Estrogenic Effects

A primary and clinically significant mechanism of PC-SPES is its potent estrogenic activity.[13][14] This effect is responsible for the observed reductions in serum testosterone to castrate levels and the profound decreases in prostate-specific antigen (PSA) in patients.[14][15][16]

Mechanism of Action

PC-SPES administration leads to a hormonal state similar to that achieved with estrogen therapy.[3][13] In clinical trials, the majority of men with androgen-dependent prostate cancer experienced declines in testosterone to the anorchid range.[15][16] This systemic reduction in androgens, the primary drivers of prostate cancer growth, is a key contributor to the supplement's efficacy. However, the discovery of the potent synthetic estrogen DES in tested lots of PC-SPES suggests this was a major, if not the sole, driver of its estrogenic effects.[1][4] Some studies have noted that the effects of PC-SPES on prostate cancer cells are mechanistically distinct from those of estradiol alone, suggesting that other components may also play a role.[17]

Quantitative Clinical Data

| Parameter | Androgen-Dependent PCa | Androgen-Independent PCa | Reference(s) |

| PSA Decline | ≥ 80% decline in 100% of patients | ≥ 50% decline in 54% of patients | [15][16] |

| Testosterone Decline | 97% of patients reached anorchid range | Not Applicable | [15][16] |

| Median Duration of PSA Response | 57+ weeks | 16 weeks | [15][16] |

Androgen Receptor (AR) Signaling Pathway

PC-SPES directly interferes with the androgen receptor signaling axis, a critical pathway for prostate cancer cell proliferation and survival. This action is observed in androgen-sensitive LNCaP cells and contributes to the reduction of PSA expression.

Mechanism of Action

PC-SPES has been shown to exert its effects on AR signaling through two primary mechanisms:

-

Down-regulation of AR Expression : Treatment with PC-SPES leads to a significant decrease in the cellular levels of AR protein.[8][11]

-

Inhibition of AR-DNA Binding : Electrophoretic mobility shift assays (EMSA) have demonstrated that PC-SPES inhibits the binding of the dihydrotestosterone (DHT)-activated androgen receptor to androgen response elements (AREs) on target genes like PSA.[10] This prevents the transcriptional activation of these genes, even without decreasing the nuclear levels of the AR itself.[10]

Signaling Pathway Diagram

Cell Cycle Regulation

A key component of PC-SPES's antiproliferative effect is its ability to induce cell cycle arrest in prostate cancer cells, preventing them from dividing.[1][18]

Mechanism of Action

PC-SPES disrupts cell cycle progression primarily at the G1/S and G2/M checkpoints.[18][19] In LNCaP cells, it inhibits the expression of G1-phase cyclins D and E.[20][21] This prevents the activation of their partner cyclin-dependent kinases (CDKs), which are necessary for the phosphorylation of the retinoblastoma protein (Rb). By keeping Rb in its active, hypophosphorylated state, PC-SPES prevents the release of E2F transcription factors, thereby blocking entry into the S phase.[20][21] Furthermore, PC-SPES up-regulates the CDK inhibitor p21(waf1), which further strengthens the block on cell cycle progression.[18][21]

Experimental Protocols

-

Cell Cycle Analysis by Flow Cytometry : Prostate cancer cell lines (LNCaP, PC-3, DU 145) are cultured and treated with PC-SPES (e.g., 2 µl/ml) for various time points (e.g., 24-96 hours). Cells are then harvested, fixed in ethanol, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

-

Western Blot for Cell Cycle Proteins : Following treatment with PC-SPES, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, p21, Rb, phospho-Rb).[20][21]

Cell Cycle Arrest Diagram

Induction of Apoptosis

PC-SPES is a potent inducer of apoptosis, or programmed cell death, in both androgen-dependent and -independent prostate cancer cells.[1][10]

Mechanism of Action

The pro-apoptotic activity of PC-SPES is mediated through multiple signaling pathways:

-

Modulation of Bcl-2 Family Proteins : PC-SPES has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2.[1][5] In PC-3 cells, treatment with 2 µl/ml of PC-SPES for four days resulted in a 40% decrease in Bcl-2 levels.[18][19] This shifts the cellular balance in favor of apoptosis. Licochalcone A, a flavonoid from licorice root (a component of PC-SPES), has been identified as a modulator of Bcl-2.[1]

-

Activation of the JNK/c-Jun/AP-1 Pathway : PC-SPES activates the c-Jun N-terminal kinase (JNK) pathway. This leads to the phosphorylation of c-Jun, increasing the transcriptional activity of AP-1, which in turn results in growth arrest and apoptosis.[10] Studies using a dominant-negative inhibitor of JNK demonstrated that this pathway is essential for PC-SPES-induced apoptosis.[10]

-

p53-Independent Apoptosis : The induction of apoptosis by PC-SPES appears to occur independently of the tumor suppressor p53 status of the cancer cells, indicating a broad applicability against different tumor subtypes.[5]

Apoptosis Induction Pathway Diagram

Microtubule Disruption

Beyond its effects on signaling and cell cycle machinery, PC-SPES also targets the structural components of the cell, specifically the microtubule network, which is essential for cell division, shape, and transport.

Mechanism of Action

PC-SPES treatment leads to a significant (seven-fold) decrease in the mRNA levels of α- and β-tubulins, the building blocks of microtubules.[8][12] This reduction in tubulin expression disrupts the cellular microtubule architecture. Furthermore, in vitro assays show that PC-SPES directly inhibits the polymerization of tubulin monomers into microtubules.[12][22] This mechanism is distinct from and antagonistic to that of taxane drugs like paclitaxel, which stabilize microtubules. When used in combination, PC-SPES can reduce the microtubule-stabilizing effect of paclitaxel.[22]

Quantitative In Vitro & In Vivo Data

| Experiment Type | Cell Line / Model | Treatment | Result | Reference(s) |

| mRNA Expression | LNCaP | PC-SPES (24h) | 7-fold decrease in α-tubulin mRNA | [12] |

| In Vitro Assay | Purified Tubulin | PC-SPES + Paclitaxel | 63% reduction in polymerization vs. Paclitaxel alone | [22] |

| In Vivo Tumor Growth | CWR22R Xenografts | Control | Mean Tumor Volume: 2983 mm³ | [12][22] |

| PC-SPES | Mean Tumor Volume: 2018 mm³ | [12][22] | ||

| Paclitaxel | Mean Tumor Volume: 1340 mm³ | [12][22] |

Experimental Workflow Diagram

Conclusion

PC-SPES demonstrated remarkable efficacy against prostate cancer through a complex and multi-faceted mechanism of action, including potent estrogenic effects, disruption of androgen receptor signaling, induction of cell cycle arrest, activation of apoptotic pathways, and interference with microtubule dynamics. While this profile makes it a fascinating subject of study, the therapeutic potential and scientific understanding of the herbal formulation are irrevocably compromised by its contamination with potent synthetic pharmaceuticals. Future research should focus on the individual, uncontaminated herbal components of PC-SPES to identify the specific bioactive compounds and elucidate their true mechanisms of action.[11][23]

References

- 1. academic.oup.com [academic.oup.com]

- 2. PC-SPES's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. Herbal composition PC-SPES for management of prostate cancer: identification of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PC-SPES: herbal formulation for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PC-SPES and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PC-SPES - Complementary and Alternative Medicine (PDQ®) - NCI [cancer.gov]

- 10. PC-SPES: Molecular mechanism to induce apoptosis and down-regulate expression of PSA in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevention and management of prostate cancer using PC-SPES: a scientific perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the herbal extract PC-SPES on microtubule dynamics and paclitaxel-mediated prostate tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncolink.org [oncolink.org]

- 14. Clinical and biologic activity of an estrogenic herbal combination (PC-SPES) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prospective trial of the herbal supplement PC-SPES in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Effects of PC-SPES on proliferation and expression of AR/PSA in androgen-responsive LNCaP cells are independent of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PC-SPES: a unique inhibitor of proliferation of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PC-SPES Inhibits Cell Proliferation by Modulating p21, Cyclins D, E and B and Multiple Cell Cycle-Related Genes in Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

- 21. tandfonline.com [tandfonline.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Mechanism of action of herbal supplement PC-SPES: elucidation of effects of individual herbs of PC-SPES on proliferation and prostate specific gene expression in androgen-dependent LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Phytochemical Deep Dive into the Constituents of PC-SPES: A Technical Guide for Researchers

Introduction

PC-SPES was an herbal supplement composed of eight distinct herbs, which garnered significant attention for its potent effects in managing prostate cancer.[1][2] Clinical trials demonstrated its ability to dramatically reduce prostate-specific antigen (PSA) levels in patients with both hormone-sensitive and hormone-resistant disease.[3][4] However, the product was recalled by the FDA in 2002 after analyses revealed that its composition varied significantly between batches and, more critically, was contaminated with synthetic pharmaceuticals, including the estrogen diethylstilbestrol (DES), the anticoagulant warfarin, and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[3][5][6] These undeclared ingredients were likely responsible for a substantial portion of the supplement's biological activity and associated side effects, such as thromboembolism and gynecomastia.[3][7]

Despite the product's withdrawal from the market, the individual botanical components of PC-SPES remain a subject of scientific interest. The formula was a complex mixture of Scutellaria baicalensis, Glycyrrhiza glabra (Licorice), Panax notoginseng (Himalayan ginseng), Serenoa repens (Saw palmetto), Dendranthema morifolium (Chrysanthemum), Isatis indigotica (Chinese woad), Ganoderma lucidum (Reishi mushroom), and Rabdosia rubescens.[6][8] Understanding the phytochemical landscape of each herb is crucial for elucidating potential synergistic interactions and identifying individual bioactive compounds that may warrant further investigation for drug development.

This technical guide provides a detailed overview of the phytochemical analysis of the individual herbs found in PC-SPES, presenting quantitative data, experimental protocols, and visualizations of analytical workflows and relevant biological pathways to support ongoing research in phytochemistry and oncology.

Section 1: Quantitative Phytochemical Analysis

The therapeutic potential of the herbs in PC-SPES lies in their complex mixture of secondary metabolites. The concentration of these compounds can vary based on geography, cultivation, and extraction methods.[9][10] This section summarizes the key bioactive compounds identified in each of the eight herbs and presents available quantitative data.

Table 1: Key Phytochemicals in Scutellaria baicalensis (Baikal Skullcap)

| Phytochemical Class | Compound | Concentration Range | Reference |

| Flavonoids | Baicalin | ≥ 9% (Chinese Pharmacopoeia) | [11] |

| Baicalin | 0.12 - 12.66 mg/mL (Tincture) | [12] | |

| Baicalein | 0.52 - 5.88 mg/mL (Tincture) | [12] | |

| Wogonin | 0.08 - 1.61 mg/mL (Tincture) | [12] | |

| Wogonoside | - | [10][13] | |

| Oroxylin A | - | [13] |

Table 2: Key Phytochemicals in Serenoa repens (Saw Palmetto)

| Phytochemical Class | Compound | Relative Abundance | Reference |

| Fatty Acids | Lauric Acid | ~30% of total fatty acids | [14][15] |

| Oleic Acid | ~30% of total fatty acids | [14][15] | |

| Myristic Acid | ~10% of total fatty acids | [14][15] | |

| Palmitic Acid | ~10% of total fatty acids | [14][15] | |

| Phytosterols | β-Sitosterol | Major phytosterol | [16] |

| Stigmasterol | Present | [3] |

Table 3: Key Phytochemicals in Glycyrrhiza glabra (Licorice)

| Phytochemical Class | Compound/Class | Concentration (Ethanolic Extract) | Reference |

| Saponins | Glycyrrhizin | 4-20% (of root) | [17] |

| Flavonoids | Total Flavonoids | 218.92 mg/g | [18] |

| Licochalcone A | - | [3] | |

| Phenolics | Total Phenols | 507.62 mg/g | [18] |

Table 4: Key Phytochemicals in Ganoderma lucidum (Reishi Mushroom)

| Phytochemical Class | Compound/Class | Notes | Reference |

| Triterpenoids | Ganoderic Acids | Major bioactive compounds | [19] |

| Polysaccharides | β-Glucans | Immunomodulatory activity | [19] |

| Phenolics | Total Phenols | Present | [20] |

| Steroids | Ergosterol | Present | [21] |

| Fatty Acids | Octadecanoic Acid | Most abundant fatty acid in one study | [19] |

Table 5: Key Phytochemicals in Isatis indigotica (Chinese Woad)

| Phytochemical Class | Compound | Notes | Reference |

| Alkaloids | Indirubin | Anti-tumor and anti-inflammatory | [22][23] |

| Indigotin | Marker compound | [22][23] | |

| Tryptanthrin | Present | [22] | |

| Lignans | (+)-Isolariciresinol | Present | [22][24] |

| Nucleosides | Uracil, Adenine, Guanine | Marker compounds | [23] |

Table 6: Key Phytochemicals in Other PC-SPES Herbs

| Herb | Phytochemical Class | Key Compounds | Reference |

| Panax notoginseng | Saponins (Ginsenosides) | Notoginsenoside R1, Ginsenoside Rb1, Rg1 | [8] |

| Dendranthema morifolium | Flavonoids, Terpenoids | Luteolin, Apigenin | [8] |

| Rabdosia rubescens | Diterpenoids | Oridonin, Ponicidin | [8] |

Section 2: Experimental Protocols

Accurate phytochemical analysis relies on robust and validated experimental methodologies. The most common techniques employed for the herbs in PC-SPES are High-Performance Liquid Chromatography (HPLC) for non-volatile compounds like flavonoids and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like fatty acids.

Protocol 1: HPLC-UV Analysis of Flavonoids in Scutellaria baicalensis

This protocol is a representative method for the quantitative analysis of baicalin, baicalein, and wogonin, adapted from methodologies described in the literature.[12]

1. Sample Preparation (Tincture/Extract):

-

Dilute the herbal extract with methanol to an appropriate concentration.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

Prepare an internal standard solution (e.g., 4-hydroxybenzoic acid) and add to the sample.

2. Chromatographic Conditions:

-

HPLC System: Agilent 1100/1200 series or equivalent, equipped with a gradient pump, degasser, autosampler, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Luna C18, 5 µm, 150 x 4.6 mm).

-

Mobile Phase:

- Eluent A: 0.1% Formic Acid in Water

- Eluent B: Methanol

-

Gradient Elution:

- Start with 45% B.

- Linear gradient to 60% B over 10 minutes.

- Linear gradient to 70% B over 20 minutes.

- Linear gradient to 99% B over 1 minute, hold for 1 minute.

- Return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

3. Quantification:

-

Prepare calibration curves for each standard (baicalin, baicalein, wogonin) over a range of concentrations.

-

Calculate the concentration of each flavonoid in the sample by comparing its peak area to the corresponding standard curve.

References

- 1. mskcc.org [mskcc.org]

- 2. Anti-tumor effects of PC-SPES, an herbal formulation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. oncolink.org [oncolink.org]

- 5. Herbal composition PC-SPES for management of prostate cancer: identification of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. Clinical and biologic activity of an estrogenic herbal combination (PC-SPES) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of herbal supplement PC-SPES: elucidation of effects of individual herbs of PC-SPES on proliferation and prostate specific gene expression in androgen-dependent LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the Phytochemical Composition of Serenoa repens Extracts by a Multiplexed Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiplex Quantitative Analysis of 9 Compounds of Scutellaria baicalensis Georgi in the Plasma of Respiratory Syncytial Virus-Infected Mice Based on HPLC-MS/MS and Pharmacodynamic Effect Correlation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Comparison of the Phytochemical Composition of Serenoa repens Extracts by a Multiplexed Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serenoa repens: A Phytochemical and Pharmacological Review [ejchem.journals.ekb.eg]

- 17. med.utq.edu.iq [med.utq.edu.iq]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. Phytochemical analysis and antimicrobial activity of Ganoderma lucidum against selected bacteria and fungi of medical importance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biolscigroup.us [biolscigroup.us]

- 21. ijcmas.com [ijcmas.com]

- 22. Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Microscopic Mass Spectrometry Imaging Reveals the Distribution of Phytochemicals in the Dried Root of Isatis tinctoria [frontiersin.org]

- 24. [Chemical constituents from roots of Isatis indigotica] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Constitution of PC-SPES: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-SPES, a now-discontinued herbal supplement, garnered significant attention for its potent anti-prostate cancer activity. While clinical trials demonstrated its efficacy in reducing prostate-specific antigen (PSA) levels, the complex and variable nature of its composition presented a challenge to understanding its precise mechanism of action.[1][2] This technical guide synthesizes the findings from various studies to provide a detailed overview of the active compounds identified in PC-SPES extracts, the experimental protocols used for their analysis, and the signaling pathways they modulate. The revelation of both naturally derived phytochemicals and synthetic adulterants in different batches of PC-SPES underscores the critical importance of stringent quality control in the development of botanical therapeutics.[3][4][5][6]

Identified Active Compounds in PC-SPES

Analysis of PC-SPES extracts has revealed a complex mixture of bioactive compounds, including both naturally occurring phytochemicals from the eight constituent herbs and, in some lots, undeclared synthetic drugs.[1][3][4]

Naturally Occurring Phytochemicals

Several bioactive compounds with known anti-cancer properties have been identified in PC-SPES, originating from the constituent herbs.[1][3]

-

Baicalin : A flavonoid from Scutellaria baicalensis, baicalin has been shown to induce apoptosis in prostate cancer cells and is considered one of the most abundant active compounds in PC-SPES.[3][7][8]

-

Licochalcone A : This chalcone from Glycyrrhiza glabra (licorice root) is a phytoestrogen known to modulate the Bcl-2 protein and induce apoptosis.[1][3]

-

Oridonin : A diterpenoid found in Rabdosia rubescens, oridonin exhibits antiproliferative effects in cancer cell lines.[9]

Synthetic Adulterants

A significant finding in the analysis of PC-SPES was the presence of undeclared synthetic pharmaceuticals in various lots, which likely contributed to both its therapeutic effects and reported side effects.[3][4][6]

-

Diethylstilbestrol (DES) : A potent synthetic estrogen, DES was detected in several batches of PC-SPES and is known to be effective in treating hormone-dependent prostate cancer.[3][6] Its presence could explain the estrogenic side effects observed in some patients.[6]

-

Indomethacin : This non-steroidal anti-inflammatory drug (NSAID) was also found in various quantities in different lots of PC-SPES.[3][4]

-

Warfarin : The identification of this anticoagulant in some PC-SPES lots raised significant safety concerns.[3][4]

Quantitative Analysis of Active Compounds

The concentrations of both natural and synthetic compounds in PC-SPES were found to vary significantly between different manufacturing lots. This inconsistency highlights the challenges associated with the standardization of herbal supplements.

Table 1: Quantified Synthetic Compounds in Different Lots of PC-SPES [3][4]

| Compound | Manufacturing Period | Concentration Range |

| Indomethacin | 1996 - mid-1999 | 1.07–13.19 mg/g |

| After mid-1999 | 0.70–1.56 mg/g | |

| Diethylstilbestrol (DES) | 1996 - mid-1999 | 107.28–159.27 µg/g |

| After mid-1999 | 0.00–46.36 µg/g | |

| Warfarin | After July 1998 | 341–560 µg/g |

Table 2: Quantified Natural Products in a Specific Lot of PC-SPES (August 2001) [3][4]

| Compound | Concentration |

| Licochalcone A | 289.2 µg/g |

| Baicalin | 38.8 mg/g |

Experimental Protocols for Compound Identification and Quantification

A combination of analytical techniques was employed to identify and quantify the active compounds in PC-SPES extracts.

Sample Preparation

Ethanolic extracts of PC-SPES were typically used for analysis. A general procedure involved:

-

Solubilizing a known weight of PC-SPES tablets (e.g., 3.2 g or 10 tablets) in ethanol (e.g., 10 ml).[1]

-

Incubating the mixture for a specified time and temperature (e.g., 1 hour at 37°C).[1]

-

Further processing, such as derivatization, may be performed depending on the analytical method.[3]

Analytical Methodologies

-

High-Pressure Liquid Chromatography (HPLC) : This was a primary method used to isolate, identify, and quantify components of PC-SPES. Compounds were identified by comparing their retention times and inline UV spectra with known standards.[3][4]

-

Gas Chromatography/Mass Spectrometry (GC/MS) : GC/MS was utilized for the identification of certain compounds. The methodology involved using a capillary column (e.g., HP-1ms) with specific temperature settings for the injector and a split ratio for the carrier gas.[3][4]

-

Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectra Analysis : These techniques were also employed to confirm the identity of isolated components.[3][4]

Signaling Pathways Modulated by PC-SPES

PC-SPES exerts its anti-cancer effects through the modulation of multiple signaling pathways.

Androgen Receptor (AR) Signaling Pathway

PC-SPES has been shown to down-regulate the expression of the androgen receptor and inhibit its binding to the androgen response element (ARE) on target genes like PSA.[7][10] This leads to a reduction in PSA expression, a key clinical marker for prostate cancer.[10]

JNK/c-Jun/AP-1 Signaling Pathway

PC-SPES has been found to activate the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of JNK and increased levels of c-Jun.[10] This activation of the AP-1 transcription factor is associated with growth arrest and apoptosis in prostate cancer cells.[10]

Cell Cycle and Apoptosis Regulation

PC-SPES has demonstrated profound effects on cell cycle progression and the induction of apoptosis.[7] It has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and p53.[7]

Experimental Workflow for Compound Analysis

The general workflow for the identification and quantification of active compounds in PC-SPES is outlined below.

Conclusion

The case of PC-SPES serves as a critical lesson in the field of herbal medicine and drug development. While the blend of phytochemicals in PC-SPES demonstrated significant anti-cancer potential, the presence of potent synthetic adulterants confounded the interpretation of its clinical efficacy and raised serious safety concerns. For researchers and scientists, the story of PC-SPES underscores the necessity of rigorous analytical characterization and standardization of botanical products. Future research into the individual and synergistic effects of the identified natural compounds, such as baicalin and licochalcone A, may yet yield valuable insights for the development of novel, safe, and effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Prospective trial of the herbal supplement PC-SPES in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Herbal composition PC-SPES for management of prostate cancer: identification of active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PC-SPES - Complementary and Alternative Medicine (PDQ®) - NCI [cancer.gov]

- 6. Mass spectral analysis of PC-SPES confirms the presence of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro mechanism of PC SPES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention and management of prostate cancer using PC-SPES: a scientific perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PC-SPES: herbal formulation for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PC-SPES: Molecular mechanism to induce apoptosis and down-regulate expression of PSA in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Targets of PC-SPES in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-SPES, a now-discontinued herbal supplement, demonstrated significant clinical activity in prostate cancer patients, including those with hormone-refractory disease. This guide provides a detailed technical overview of the molecular mechanisms underlying the effects of PC-SPES on various cancer cell lines, with a primary focus on prostate cancer. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, summarizing key findings on the molecular targets of this complex herbal mixture. It is important to note that some commercial preparations of PC-SPES were found to be adulterated with synthetic pharmaceutical agents, which may have contributed to its clinical effects.

Core Molecular Targets and Mechanisms of Action

PC-SPES exerts its anti-cancer effects through a multi-pronged approach, impacting several critical cellular processes including cell cycle progression, apoptosis, androgen receptor signaling, and microtubule dynamics.

Cell Cycle Regulation

PC-SPES has been shown to induce cell cycle arrest, primarily at the G1/S and G2/M phases, in various cancer cell lines. This is achieved through the modulation of key cell cycle regulatory proteins.

Key Molecular Events:

-

Downregulation of Cyclins: PC-SPES treatment leads to a significant decrease in the expression of cyclins D and E, which are crucial for the G1 to S phase transition. A reduction in cyclin B, a key regulator of the G2/M transition, has also been observed.

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: The herbal mixture induces the expression of the CDK inhibitor p21(WAF1/CIP1). This upregulation contributes to the inhibition of CDK activity and subsequent cell cycle arrest.

-

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: By inhibiting cyclin/CDK complexes, PC-SPES prevents the hyperphosphorylation of the Rb protein. Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S phase entry.

Induction of Apoptosis

PC-SPES is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism contributing to its tumor-suppressive effects and involves the modulation of the intrinsic apoptotic pathway.

Key Molecular Events:

-

Inhibition of Bcl-2: PC-SPES has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2. In PC-3 prostate cancer cells, a 40% decrease in Bcl-2 levels was observed. By inhibiting Bcl-2, PC-SPES shifts the cellular balance towards apoptosis.

-

Modulation of Bax: While the effect on the pro-apoptotic protein Bax is less consistently reported, the overall shift in the Bax/Bcl-2 ratio is believed to favor apoptosis.

Androgen Receptor (AR) Signaling

In androgen-sensitive prostate cancer cell lines like LNCaP, PC-SPES has been demonstrated to significantly interfere with androgen receptor signaling.

Key Molecular Events:

-

Downregulation of Androgen Receptor (AR): PC-SPES treatment leads to a decrease in the expression of the androgen receptor.

-

Reduction of Prostate-Specific Antigen (PSA): Consequently, the expression of AR target genes, most notably prostate-specific antigen (PSA), is significantly reduced.

Microtubule Dynamics

PC-SPES has been found to interfere with microtubule polymerization, a mechanism distinct from its hormonal effects. This action is similar to that of some established chemotherapeutic agents.

Key Molecular Events:

-

Inhibition of Tubulin Polymerization: In vitro assays have demonstrated that PC-SPES directly inhibits the polymerization of tubulin.

-

Downregulation of Tubulin Gene Expression: Treatment of LNCaP cells with PC-SPES resulted in a significant decrease in the mRNA levels of α- and β-tubulin. Specifically, α-tubulin mRNA levels were reduced approximately sevenfold after 48 hours of treatment.

Quantitative Data on Molecular Targets

The following tables summarize the quantitative effects of PC-SPES on various molecular targets in different cancer cell lines.

| Cell Line | Target | Effect | Quantitative Measurement | Reference |

| LNCaP | Cell Growth | Inhibition | 72-80% reduction with 5 µl/ml PC-SPES | |

| PC-3 | Cell Growth | Inhibition | ED50 at ~2 µl/ml | |

| DU-145 | Cell Growth | Inhibition | ED50 at ~2 µl/ml | |

| DLD-1 (Colon) | Cell Proliferation | Inhibition | 95% inhibition with 3 µl/ml PC-SPES | |

| LNCaP | α-tubulin mRNA | Downregulation | ~7-fold decrease after 48h | |

| PC-3 | Bcl-2 Protein | Downregulation | 40% decrease | |

| LNCaP, PC-3, DU-145 | p21(waf1) | Upregulation | Slight increase |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of PC-SPES.

Cell Culture and Treatment

Prostate cancer cell lines (LNCaP, PC-3, DU-145) and colon cancer cell lines (DLD-1, SW480, SW620) were propagated according to standard protocols. For experimental treatments, an ethanolic extract of PC-SPES was typically added to the culture medium at various concentrations and for different durations.

Cell Viability and Proliferation Assays

To quantify the cytotoxic and cytostatic effects of PC-SPES, several assays were employed:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. LNCaP cells were seeded in 96-well plates and treated with different concentrations of PC-SPES.

-

Trypan Blue Exclusion Assay: This method was used to determine the number of viable cells. LNCaP cells were treated with PC-SPES, and the percentage of cells that excluded the dye was calculated.

-

Clonal Growth Assay: The ability of single cells to grow into colonies was assessed by plating PC-SPES-treated cells in soft agar.

Gene Expression Analysis

-

cDNA Microarray: To obtain a broad overview of gene expression changes, cDNA microarrays were used. RNA was extracted from PC-SPES-treated and control LNCaP cells, reverse-transcribed into cDNA, labeled with fluorescent dyes, and hybridized to the microarray.

-

Northern Blot Analysis: To validate the microarray findings and quantify the expression of specific genes like α-tubulin, total RNA was separated by gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled DNA probe.

Protein Analysis

-

Western Blot Analysis: This technique was used to determine the levels of specific proteins. Cell lysates from PC-SPES-treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest, such as cyclins, p21, Bcl-2, and Rb.

Cell Cycle Analysis

Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle. Cells were treated with PC-SPES, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed for their DNA content.

In Vitro Tubulin Polymerization Assay

To directly assess the effect of PC-SPES on microtubule formation, purified tubulin was incubated with PC-SPES, and the polymerization process was monitored by measuring the change in absorbance over time.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PC-SPES and a typical experimental workflow.

Caption: PC-SPES induced cell cycle arrest at G1/S and G2/M transitions.

Caption: PC-SPES induction of apoptosis via inhibition of Bcl-2.

Caption: PC-SPES downregulates androgen receptor and PSA expression.

Caption: A typical workflow for studying PC-SPES effects on cancer cells.

The Anti-inflammatory Orchestra of PC-SPES: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of the individual herbal components of PC-SPES, a formulation that has garnered significant scientific interest. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies associated with each herb.

Executive Summary

PC-SPES, a now-discontinued herbal supplement, was composed of eight distinct herbs, many with a long history of use in traditional medicine for inflammatory conditions. While the original formulation was found to be contaminated with synthetic drugs, the constituent herbs themselves possess a rich pharmacology of anti-inflammatory actions. This guide dissects the scientific evidence for each of the eight components, detailing their impact on key inflammatory pathways and mediators. The data presented herein is collated from numerous in-vitro and in-vivo studies, providing a valuable resource for further research and development in the field of anti-inflammatory therapeutics.

Core Components and their Anti-inflammatory Mechanisms

The eight herbal components of PC-SPES are:

-

Scutellaria baicalensis (Baikal Skullcap)

-

Glycyrrhiza glabra (Licorice)

-

Panax notoginseng (Sanqi or Tienchi Ginseng)

-

Isatis indigotica (Woad)

-

Ganoderma lucidum (Reishi Mushroom)

-

Dendranthema morifolium (Chrysanthemum)

-

Rabdosia rubescens (Dong Ling Cao)

-

Serenoa repens (Saw Palmetto)

The anti-inflammatory effects of these herbs are primarily attributed to their rich phytochemical content, including flavonoids, triterpenoids, saponins, and polysaccharides. These compounds modulate a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways being central targets.

Quantitative Analysis of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of active compounds found in the constituent herbs of PC-SPES. It is important to note that the experimental conditions, such as cell lines, stimulus, and specific extracts or compounds used, vary across studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Herbal Component | Active Compound | Cell Line | Stimulus | IC50 Value | Citation(s) |

| Ganoderma lucidum | Triterpenoid (unspecified) | RAW264.7 macrophages | LPS | 1.15 ± 0.09 μM | [1] |

| Ganoderma lucidum | Triterpenoid (unspecified) | RAW264.7 macrophages | LPS | 7.31 ± 0.52 μM | [1] |

| Isatis indigotica | Indirubin derivative | HepG2 cells | TCDD | 0.8 μM (for EROD activity) | [2] |

Table 2: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

| Herbal Component | Active Compound/Extract | Enzyme | IC50 Value | Citation(s) |

| Rabdosia rubescens | Oridonin | COX-2 | Not specified, but inhibits expression | |

| Serenoa repens | Lipidosterolic extract | COX and 5-LOX | Dual inhibitor, specific IC50 not provided | [3] |

Table 3: Effects on Pro-inflammatory Cytokines and Mediators

| Herbal Component | Active Compound/Extract | Target | Effect | Cell/Animal Model | Citation(s) |

| Panax notoginseng | n-butanol extract | TNF-α, IL-1β, iNOS, MMP-13 | Inhibition of release | Human monocytic THP-1 cells and mouse RAW264.7 macrophages | [4] |

| Glycyrrhiza glabra | Licoflavanone | Nitrites | Decrease in levels | LPS-stimulated RAW 264.7 murine macrophages | [5] |

| Dendranthema morifolium | Acacetin | TNF-α, IL-6, IL-1β | Decrease in gene or protein levels | Various animal models and cell lines | [6] |

| Rabdosia rubescens | Oridonin | NLRP3 inflammasome | Covalent inhibition | Mouse models of peritonitis, gouty arthritis and type 2 diabetes | [7][8] |

| Serenoa repens | Lipidosterolic extract | CCR7, CXCL6, IL-6, IL-17 | Significant reduction in expression | Mouse model of prostate hyperplasia | [8] |

Detailed Experimental Methodologies

The following sections provide an overview of the experimental protocols commonly employed in the cited studies to evaluate the anti-inflammatory properties of the PC-SPES components.

Cell Culture and Induction of Inflammation

-

Cell Lines: Murine macrophage cell line RAW264.7 and human monocytic cell line THP-1 are frequently used. Human keratinocytes and various cancer cell lines are also utilized depending on the research focus.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in vitro. Other stimulants include phorbol esters (e.g., TPA), cytokines (e.g., TNF-α), and other agents depending on the specific pathway being investigated.

Nitric Oxide (NO) Production Assay

-

Principle: The Griess assay is the most common method to measure NO production, an indicator of iNOS activity.

-

Protocol Outline:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the herbal extract or isolated compound for a specified time.

-

Inflammation is induced by adding LPS.

-

After incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

-

Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and LOX enzymes, which are key in the production of prostaglandins and leukotrienes.

-

Protocol Outline (General):

-

The purified enzyme (COX-1, COX-2, or LOX) is used.

-

The enzyme is incubated with the test compound at various concentrations.

-

The substrate (e.g., arachidonic acid) is added to initiate the reaction.

-

The product formation is measured using various detection methods, such as spectrophotometry, fluorescence, or ELISA.

-

IC50 values are calculated to determine the inhibitory potency.

-

Western Blot Analysis for Inflammatory Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammation, such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

-

Protocol Outline:

-

Cells are treated as described in the cell culture section.

-

Total protein is extracted from the cells.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

-

The signal is captured and quantified.

-

NF-κB and MAPK Signaling Pathway Analysis

-

Principle: The activation of these pathways is often assessed by measuring the phosphorylation of key proteins (as described in Western Blot Analysis) or by determining the nuclear translocation of transcription factors like NF-κB p65.

-

Nuclear Translocation Assay (Immunofluorescence):

-

Cells are grown on coverslips and treated as required.

-

Cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody against the transcription factor of interest (e.g., NF-κB p65).

-

A fluorescently labeled secondary antibody is used for detection.

-

The cellular localization of the transcription factor is visualized using a fluorescence microscope. An increase in nuclear fluorescence indicates activation.

-

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by the components of PC-SPES and a typical experimental workflow for evaluating anti-inflammatory activity.

Conclusion

The individual herbal components of PC-SPES demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways, primarily NF-κB and MAPK, and the inhibition of pro-inflammatory mediators such as NO, prostaglandins, and various cytokines. The quantitative data, though variable across studies, consistently supports the potent anti-inflammatory potential of these natural products. This technical guide provides a foundational resource for researchers to explore these compounds further, both individually and in novel combinations, for the development of new and effective anti-inflammatory therapies. Further standardized studies are warranted to establish more definitive dose-response relationships and to fully elucidate the synergistic potential of these herbal components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Chemical Constituents of Chrysanthemum morifolium Extract and Its Effect on Postprandial Lipid Metabolism in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Network Pharmacology-Based Investigation to the Pharmacodynamic Material Basis and Mechanisms of the Anti-Inflammatory and Anti-Viral Effect of Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Anti-inflammatory properties of Lipidosterolic extract of Serenoa repens (Permixon®) in a mouse model of prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Activity of PC-SPES and Its Constituents: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-SPES, an herbal supplement once used for prostate cancer, exhibited significant estrogenic activity, a key mechanism underlying its clinical effects. This activity stemmed from both its inherent phytoestrogenic constituents and, as later discovered, contamination with synthetic estrogens. This technical guide provides an in-depth analysis of the estrogenic properties of PC-SPES and its eight herbal components: Scutellaria baicalensis, Glycyrrhiza glabra, Ganoderma lucidum, Isatis indigotica, Panax pseudo-ginseng, Dendranthema morifolium, Rabdosia rubescens, and Serenoa repens. We present available quantitative data, detail relevant experimental protocols, and visualize the molecular pathways and experimental workflows involved.

Introduction: The Estrogenic Nature of PC-SPES

PC-SPES demonstrated potent estrogenic effects in both preclinical and clinical settings. Early studies revealed that PC-SPES could bind to estrogen receptors (ERs), activate estrogen-responsive genes, and induce physiological responses characteristic of estrogen exposure. In men with prostate cancer, this led to decreased testosterone and prostate-specific antigen (PSA) levels, but also to estrogenic side effects like gynecomastia and loss of libido.[1][2][3] The discovery of synthetic estrogens, such as diethylstilbestrol (DES), in some batches of PC-SPES confounded the understanding of its inherent estrogenic activity.[4][5] However, research has also focused on the phytoestrogenic contributions of its individual herbal constituents.[5][6]

Quantitative Analysis of Estrogenic Activity

The estrogenic potency of PC-SPES and its constituents has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Estrogenic Activity of PC-SPES (Herbal Mixture)

| Assay Type | Cell Line/System | Endpoint | Result | Reference(s) |

| Yeast-based Transcriptional Activation | Saccharomyces cerevisiae | β-galactosidase activity | 1:200 dilution of ethanol extract had activity similar to 1 nM estradiol. | [1][7] |

| Reporter Gene Assay | Breast Cancer Cells | Luciferase expression | Lots manufactured from 1996-mid 1999 were up to 50 times more estrogenic than later lots. | [4] |

| Uterotrophic Assay | Ovariectomized CD-1 Mice | Uterine weight | Substantially increased uterine weights. | [1][7] |

Table 2: Estrogenic and Anti-Estrogenic Activity of PC-SPES Constituents

| Herbal Constituent | Active Compound(s) | Assay Type | Cell Line/System | Endpoint | Quantitative Data | Reference(s) |

| Glycyrrhiza glabra (Licorice) | Liquiritigenin, Isoliquiritigenin, Glabridin, Glabrene | ERE-Luciferase Assay | MCF-7 cells | Luciferase Induction | Extracts induced dose-dependent ERE-luciferase activity. | [7] |

| Competitive Binding Assay | Estrogen Receptors | ERβ Selectivity | Liquiritigenin showed ERβ selectivity. | [7] | ||

| Glabrene, Glabridin | Competitive Ligand Binding Assay | Estrogen Receptors | EC50 | Glabrene: 5 x 10⁻⁵ M, Glabridin: 5 x 10⁻⁶ M | [8] | |

| Ganoderma lucidum (Reishi) | GL-1 (a phenolic compound) | Computer-aided simulation | Estrogen Receptor β | Binding ability | Good binding ability to ERβ. | [9] |

| Cell Proliferation Assay | MCF-7 cells | IC50 | Ethanol extract (24h): 4.88 ± 0.50 μg/mL | [10] | ||

| Panax pseudo-ginseng (Ginseng) | Ginsenoside Rb1 | Transient Transfection System | COS cells | ERα and ERβ activation | Dose-dependent activation, maximal at 100 μM. | [11][12][13] |

| Ginsenoside Rg1 | [³H]thymidine incorporation | MCF-7 cells | Cell proliferation | Stimulated at picomolar concentrations. | [14] | |

| Serenoa repens (Saw Palmetto) | β-sitosterol | Steroid Receptor Assay | Human Prostatic Tissue | Nuclear ER inhibition | Significantly inhibited nuclear estrogen receptors. | [2][14][15] |

| Scutellaria baicalensis (Baikal Skullcap) | Baicalein | Estrogen Receptor Transactivation | MCF-7 cells | Inhibition of E2-induced transactivation | Suppressed 17β-estradiol-induced transactivation. | [10] |

| Isatis indigotica | Not specified | - | - | - | No specific data on estrogenic activity found. | - |

| Dendranthema morifolium | Not specified | - | - | - | No specific data on estrogenic activity found. | - |

| Rabdosia rubescens | Oridonin, Ponicidin | - | - | - | Primarily studied for anti-cancer effects, not estrogenic activity. | [16][17][18][19][20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine estrogenic activity.

Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay used to detect estrogenic activity of compounds. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).

Protocol Outline:

-

Yeast Culture: A strain of S. cerevisiae containing the hER and a lacZ reporter plasmid is cultured in a selective medium.

-

Assay Preparation: The yeast culture is diluted to a specific optical density.

-

Treatment: The test compound (e.g., herbal extract) is added to the yeast suspension in a 96-well plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a vehicle control (e.g., ethanol) is also included.

-

Incubation: The plate is incubated to allow for receptor binding, transcriptional activation, and expression of the β-galactosidase enzyme.

-

Lysis and Substrate Addition: The yeast cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., CPRG) is added.

-

Measurement: The color change, which is proportional to the β-galactosidase activity, is measured spectrophotometrically. The estrogenic activity of the test compound is determined by comparing its effect to the standard curve of the positive control.[21][22][23][24]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

Protocol Outline:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, they are cultured in a medium free of phenol red (a weak estrogen) and supplemented with charcoal-stripped serum to remove any endogenous estrogens.[1][2][6]

-

Cell Seeding: A defined number of cells are seeded into 96-well plates.

-

Treatment: The cells are treated with various concentrations of the test substance. 17β-estradiol is used as a positive control.

-

Incubation: The plates are incubated for a set period (e.g., 6 days), with media and treatments being refreshed periodically.

-

Quantification of Cell Proliferation: Cell number is determined using a method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Data Analysis: The proliferative effect of the test compound is calculated relative to the control and the maximal effect of 17β-estradiol. The EC50 value (the concentration that produces 50% of the maximal response) can be determined.[25]

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol Outline:

-

Preparation of ER-containing Cytosol: Uteri from ovariectomized rats or a cell line expressing ERs are homogenized, and the cytosolic fraction containing the ERs is isolated by ultracentrifugation.[26]

-

Competitive Binding Reaction: A constant amount of the cytosol and a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using hydroxylapatite.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol.[26][27]

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor in a mammalian cell line.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or T47D) is transiently or stably transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene driven by a promoter with multiple copies of the estrogen response element (ERE).[28][29][30]

-

Treatment: The transfected cells are treated with the test compound or a positive control (17β-estradiol).

-

Incubation: The cells are incubated to allow for receptor activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized (e.g., to total protein content or a co-transfected control reporter like Renilla luciferase) and the fold induction compared to the vehicle control is calculated. Dose-response curves can be generated to determine EC50 values.[31]

Signaling Pathways and Experimental Workflows

The estrogenic activity of PC-SPES and its constituents is mediated through the classical estrogen receptor signaling pathway. The experimental workflows to determine this activity follow a logical progression from initial screening to more detailed mechanistic studies.

Caption: Classical estrogen receptor signaling pathway activated by phytoestrogens.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of Estrogenic Activity of Licorice Species in Comparison with Hops Used in Botanicals for Menopausal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that Serenoa repens extract displays an antiestrogenic activity in prostatic tissue of benign prostatic hypertrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 13. Ginsenoside-Rb1 from Panax ginseng C.A. Meyer activates estrogen receptor-alpha and -beta, independent of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rabdosia Rubescens: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 19. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rabdosia Rubescens: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 21. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 23. ftb.com.hr [ftb.com.hr]

- 24. researchgate.net [researchgate.net]

- 25. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Pharmacology of Individual Herbs in the PC-SPES Mixture

This technical guide provides a detailed examination of the pharmacological properties of the eight herbal constituents of the now-defunct dietary supplement PC-SPES, with a specific focus on their effects on prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the active compounds, mechanisms of action, and relevant experimental data for each herb. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.

Serenoa repens (Saw Palmetto)

Serenoa repens, commonly known as saw palmetto, is a palm native to the southeastern United States. Its lipid-rich fruit extract has been traditionally used to treat urinary tract and prostate-related issues.

Active Compounds

The primary bioactive constituents of Serenoa repens are a variety of fatty acids and phytosterols. The most notable of these include:

-

Fatty Acids: Lauric acid, oleic acid, myristic acid, and linoleic acid.

-

Phytosterols: β-sitosterol, campesterol, and stigmasterol.

Pharmacological Effects on Prostate Cancer

Extracts of Serenoa repens have demonstrated several effects on prostate cancer cells in vitro, including:

-

Inhibition of Cell Proliferation: Studies have shown that Serenoa repens extracts can inhibit the growth of various prostate cancer cell lines.

-

Induction of Apoptosis: The extracts have been observed to induce programmed cell death in prostate cancer cells.

-

Anti-androgenic Effects: A key mechanism of Serenoa repens is its ability to interfere with androgen signaling, which is crucial for the growth of many prostate cancers.

Mechanism of Action

The anticancer effects of Serenoa repens are attributed to several mechanisms:

-

5α-Reductase Inhibition: The fatty acids in the extract, particularly lauric acid, are known to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][3] This reduction in DHT levels can slow the growth of androgen-dependent prostate cancer cells.

-

Androgen Receptor (AR) Antagonism: Components of the extract can interfere with the binding of DHT to the androgen receptor, further inhibiting androgen signaling.[2]

-

Anti-inflammatory Effects: Serenoa repens has been shown to possess anti-inflammatory properties, which may contribute to its anticancer effects, as chronic inflammation is a known factor in prostate cancer development.

-

Induction of Apoptosis: The extract can induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.

Quantitative Data Summary

| Compound/Extract | Cell Line | Assay | Result | Reference |

| Serenoa repens extract (Ethanol) | Prostatic epithelial and fibroblast co-culture | 5α-reductase inhibition | IC50: 8.809 µg/mL | [4] |

| Serenoa repens extract (n-hexane) | Prostatic epithelial and fibroblast co-culture | 5α-reductase inhibition | IC50: 11.08 µg/mL | [4] |

| Lauric Acid | Cell-free | 5α-reductase inhibition | IC50: 42.1-67.6 µg/mL | [5] |

| Oleic Acid | Cell-free | 5α-reductase inhibition | IC50: 42.1-67.6 µg/mL | [5] |

Detailed Experimental Protocols

5α-Reductase Inhibition Assay (Cell-Free)

This protocol is based on methodologies described for evaluating the inhibitory effects of Serenoa repens extracts on 5α-reductase activity.

-

Enzyme Source Preparation:

-

Homogenize rat liver tissue in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing sucrose, EDTA, DTT, and a protease inhibitor).

-

Centrifuge the homogenate to obtain the microsomal fraction, which contains the 5α-reductase enzyme.

-

Quantify the protein concentration of the microsomal suspension.

-

-

Inhibition Assay:

-

Prepare reaction mixtures containing the enzyme preparation, a testosterone substrate, and varying concentrations of the Serenoa repens extract or its isolated compounds.

-

Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).

-

Extract the steroids from the mixture.

-

Analyze the conversion of testosterone to dihydrotestosterone using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

-

Signaling Pathway Diagram

Caption: Mechanism of action of Serenoa repens in inhibiting prostate cancer cell proliferation.

Ganoderma lucidum (Reishi Mushroom)

Ganoderma lucidum, also known as Reishi or Lingzhi, is a medicinal mushroom with a long history of use in traditional Chinese medicine for promoting health and longevity.

Active Compounds

The primary bioactive molecules in Ganoderma lucidum responsible for its pharmacological effects include:

-

Polysaccharides: Beta-glucans are the most prominent.

-

Triterpenes: Ganoderic acids are a major class.

Pharmacological Effects on Prostate Cancer

Ganoderma lucidum extracts have been shown to exert the following effects on prostate cancer cells:

-

Inhibition of Cell Proliferation and Viability: The extracts effectively reduce the growth and survival of various prostate cancer cell lines.[6][7]

-

Induction of Apoptosis: Ganoderma lucidum can trigger programmed cell death in prostate cancer cells.[7]

-

Cell Cycle Arrest: The mushroom's components can halt the cell cycle at different phases, preventing cancer cell division.[6]

-

Inhibition of Cell Migration and Invasion: The extracts have been shown to reduce the metastatic potential of prostate cancer cells.

Mechanism of Action

The anticancer properties of Ganoderma lucidum are mediated by multiple signaling pathways:

-

Modulation of NF-κB Signaling: Ganoderma lucidum can suppress the activation of the NF-κB pathway, which is often constitutively active in prostate cancer and promotes cell survival and proliferation.

-

Inhibition of STAT3 Signaling: The mushroom's extracts have been shown to inhibit the JAK/STAT3 signaling pathway, which is another critical pathway for prostate cancer cell growth and survival.

-

Regulation of Cell Cycle Proteins: Ganoderma lucidum can modulate the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

-

Induction of Apoptosis via the Mitochondrial Pathway: The extracts can induce apoptosis by altering the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[7]

Quantitative Data Summary

| Compound/Extract | Cell Line | Assay | Result | Reference |

| Ganoderma lucidum Triterpenes | DU-145 | MTT Assay (24h) | High dose (2 mg/ml) inhibits viability | [7] |

| Ganoderma lucidum Triterpenes | DU-145 | Apoptosis Assay | 2 mg/ml GLT treatment markedly increased apoptosis | [7] |

| Ganoderma lucidum Polysaccharide | PC3 | MTT Assay | IC50: 30 µM | [8] |

| Ganoderma lucidum Polysaccharide | LNCaP | MTT Assay | IC50: 20 µM | [8] |

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method used to assess the effect of Ganoderma lucidum extracts on the viability of prostate cancer cells.

-

Cell Culture:

-

Culture human prostate cancer cells (e.g., PC-3, DU-145, or LNCaP) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Prepare various concentrations of the Ganoderma lucidum extract or its purified compounds in the cell culture medium.

-

Replace the medium in the wells with the treatment solutions.

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the extract or compound that inhibits cell viability by 50%.

-

Signaling Pathway Diagram

Caption: Key signaling pathways modulated by Ganoderma lucidum in prostate cancer cells.

Isatis indigotica (Dyer's Woad)

Isatis indigotica, also known as Dyer's Woad, is a plant whose roots and leaves have been used in traditional Chinese medicine for their anti-inflammatory and antiviral properties.

Active Compounds

The main bioactive constituents of Isatis indigotica include:

-

Indole alkaloids: Indirubin and indigo.

-

Lignans

-

Flavonoids

-

Polysaccharides

Pharmacological Effects on Prostate Cancer

Research on the specific effects of Isatis indigotica on prostate cancer is less extensive compared to other herbs in PC-SPES. However, some studies on its active compounds suggest potential anticancer activities:

-

Inhibition of Cell Proliferation: The alkaloid indirubin has been shown to inhibit the proliferation of various cancer cell lines.

-

Induction of Apoptosis: Indirubin can also induce apoptosis in cancer cells.

Mechanism of Action

The potential mechanisms of action of Isatis indigotica in prostate cancer are thought to involve:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Indirubin is a known inhibitor of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, indirubin can cause cell cycle arrest.

-

Modulation of Signaling Pathways: Other compounds in the extract may have effects on various signaling pathways involved in cancer cell growth and survival.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data from studies focusing on the effects of Isatis indigotica extracts or its purified compounds on prostate cancer cell lines.

Detailed Experimental Protocols

Logical Relationship Diagram

Caption: Proposed mechanism of action for Isatis indigotica in inhibiting cancer cell proliferation.

Panax notoginseng (San-qi Ginseng)

Panax notoginseng, also known as San-qi or Tianqi ginseng, is a species of ginseng that has been used in traditional Chinese medicine to control bleeding and for other health benefits.

Active Compounds

The primary active components of Panax notoginseng are a group of saponins known as ginsenosides, including:

-

Ginsenoside Rg1

-

Ginsenoside Rb1

-

Notoginsenoside R1

Pharmacological Effects on Prostate Cancer

Extracts of Panax notoginseng have demonstrated several anticancer effects on prostate cancer cells:

-

Inhibition of Cell Viability: The extracts reduce the viability of both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines.[9]

-

Induction of Apoptosis: Panax notoginseng can induce apoptosis in prostate cancer cells.[9]

-

Cell Cycle Arrest: The extracts have been shown to cause cell cycle arrest, primarily at the G2/M phase.[9]

Mechanism of Action

The anticancer effects of Panax notoginseng are mediated by several mechanisms:

-

Induction of Apoptosis: The ginsenosides in the extract can induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Regulation: Panax notoginseng can alter the expression of cell cycle regulatory proteins, leading to cell cycle arrest and the inhibition of cell proliferation.

-

Anti-inflammatory Effects: The anti-inflammatory properties of the ginsenosides may also contribute to the anticancer activity.

Quantitative Data Summary

| Compound/Extract | Cell Line | Assay | Result | Reference |

| Microwave-processed Panax ginseng | PC-3 | MTT Assay | IC50: 48 µg/mL | [10] |

| Microwave-processed Panax ginseng | DU145 | MTT Assay | IC50: 74 µg/mL | [10] |

| Microwave-processed Panax ginseng | LNCaP | MTT Assay | IC50: 62 µg/mL | [10] |

Detailed Experimental Protocols

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is a standard method to quantify apoptosis in prostate cancer cells treated with Panax notoginseng extract.

-

Cell Culture and Treatment:

-

Culture prostate cancer cells (e.g., LNCaP, PC-3) as previously described.

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of Panax notoginseng extract for a specified duration (e.g., 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Compare the percentage of apoptotic cells in the treated groups to the untreated control.

-

Signaling Pathway Diagram

Caption: Induction of apoptosis by Panax notoginseng in prostate cancer cells.

Scutellaria baicalensis (Baikal Skullcap)

Scutellaria baicalensis, or Baikal skullcap, is a flowering plant whose root is used in traditional Chinese medicine for its anti-inflammatory and anticancer properties.

Active Compounds

The major active flavonoids in Scutellaria baicalensis include:

-

Baicalin

-

Baicalein

-

Wogonin

Pharmacological Effects on Prostate Cancer

Extracts of Scutellaria baicalensis and its active compounds have demonstrated significant anticancer effects on prostate cancer cells:

-